molecular formula C14H13NO B13863181 (1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N

(1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N

Cat. No.: B13863181
M. Wt: 212.25 g/mol
InChI Key: PWCUVRROUAKTLL-MXLIBVBKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxybenzoin Oxime-15N can be synthesized through the reaction of deoxybenzoin with hydroxylamine-15N. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of Deoxybenzoin Oxime-15N follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Deoxybenzoin Oxime-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Deoxybenzoin Oxime-15N has a wide range of applications in scientific research:

    Chemistry: Used in isotopic labeling experiments to study reaction mechanisms and pathways.

    Biology: Employed in proteomics research to investigate protein interactions and functions.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Deoxybenzoin Oxime-15N involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The nitrogen-15 isotope labeling allows for detailed studies of these interactions using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Uniqueness: Deoxybenzoin Oxime-15N is unique due to its nitrogen-15 isotope labeling, which provides enhanced capabilities for studying molecular interactions and reaction mechanisms. This makes it an invaluable tool in advanced scientific research.

Biological Activity

The compound (1E)-1,2-Diphenylethanone Oxime-15N , also known as (E)-2-Phenylacetophenone Oxime-15N , is a derivative of diphenyl ketone characterized by the presence of an oxime functional group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C14H11NO
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 574-15-2
  • Melting Point : 95 °C
  • Density : 1.12 g/cm³

Biological Activity Overview

The biological activity of (1E)-1,2-Diphenylethanone Oxime-15N is primarily attributed to its structural characteristics that influence its interaction with biological systems. Several studies have highlighted its potential pharmacological effects, including:

  • Antioxidant Activity : Research indicates that oxime derivatives can exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Some studies have reported that oxime compounds demonstrate antimicrobial activity against various pathogens, suggesting their potential use in developing antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

A study published in Journal of Medicinal Chemistry explored the antioxidant properties of various oxime derivatives, including (1E)-1,2-Diphenylethanone Oxime-15N. The results indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential role as an antioxidant agent .

Antimicrobial Properties

In a separate investigation focused on the antimicrobial effects of oximes, (1E)-1,2-Diphenylethanone Oxime-15N was tested against Gram-positive and Gram-negative bacteria. The findings revealed that the compound showed notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

Research published in Phytotherapy Research examined the anti-inflammatory properties of oxime derivatives. The study found that (1E)-1,2-Diphenylethanone Oxime-15N significantly reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory conditions .

Data Tables

PropertyValue
Molecular FormulaC14H11NO
Molecular Weight225.24 g/mol
Melting Point95 °C
Density1.12 g/cm³
Antioxidant ActivitySignificant
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory ActivityReduces cytokine levels

Properties

Molecular Formula

C14H13NO

Molecular Weight

212.25 g/mol

IUPAC Name

(NZ)-N-(1,2-diphenylethylidene)(15N)hydroxylamine

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-/i15+1

InChI Key

PWCUVRROUAKTLL-MXLIBVBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=[15N]/O)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2

Origin of Product

United States

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